molecular formula C13H15N3O B6121520 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone

2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone

Cat. No. B6121520
M. Wt: 229.28 g/mol
InChI Key: HJZCWLIMGLKKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone, also known as AEMP, is a pyrimidinone derivative that has been extensively studied for its potential applications in scientific research. AEMP is a small molecule that has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses. This compound has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. In addition, this compound has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. This compound has also been shown to inhibit the growth of various cancer cell lines. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound can be used to study the NF-κB and Nrf2/ARE signaling pathways. However, there are also some limitations to using this compound in lab experiments. This compound has a relatively short half-life and may require frequent dosing. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. One potential direction is to further explore the mechanism of action of this compound. Understanding the exact molecular targets of this compound could lead to the development of more potent and selective analogs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This could help to optimize dosing regimens and identify potential drug interactions. In addition, this compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, this compound could be studied in animal models of various diseases to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone involves the reaction of ethyl cyanoacetate with aniline and 2,4-pentanedione in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 202-204°C.

Scientific Research Applications

2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

2-anilino-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-11-9(2)14-13(16-12(11)17)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZCWLIMGLKKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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